![molecular formula C10H12FN5 B1444974 3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline CAS No. 1250227-31-6](/img/structure/B1444974.png)
3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds structurally related to 3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline often involves their synthesis and structural characterization. For instance, the hydrothermal synthesis method for tetrazole derivatives indicates a clean and efficient approach to synthesizing compounds with potential applications in material science and pharmaceuticals, showing a high yield and purity without the need for further recrystallization (Wang et al., 2013).
Antimicrobial Applications
Several studies have focused on the antimicrobial properties of aniline derivatives, showing that these compounds can exhibit significant activity against various bacterial and fungal strains. For example, derivatives synthesized through modifications of the aniline structure have been evaluated for their antimicrobial efficacy, indicating potential for drug development (Mistry et al., 2016).
Materials Science Applications
In the realm of materials science, derivatives of the mentioned compound have been explored for their fluorescence properties, particularly in aniline sensing. This application is crucial for developing sensors and detecting specific chemical compounds in various environments (Naik et al., 2018).
Drug Development Intermediates
The compound and its derivatives serve as key intermediates in the synthesis of drugs targeting specific receptors or biological pathways. For instance, the synthesis of novel AT1 receptor tracers via click chemistry demonstrates the utility of such compounds in developing imaging agents for medical diagnostics (Abreu Diaz et al., 2020).
properties
IUPAC Name |
3-fluoro-4-(1-propan-2-yltetrazol-5-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5/c1-6(2)16-10(13-14-15-16)8-4-3-7(12)5-9(8)11/h3-6H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVAHQKCICVTHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=N1)C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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